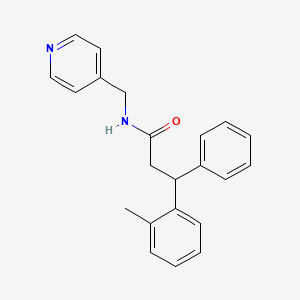![molecular formula C17H25N3O3 B3808370 1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3808370.png)
1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide
Vue d'ensemble
Description
1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential applications in cancer treatment and other diseases.
Mécanisme D'action
1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which play a crucial role in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. By inhibiting HDAC activity, 1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide increases histone acetylation, leading to a more open chromatin structure and increased gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects
1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune system. 1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to increase fetal hemoglobin levels in patients with sickle cell anemia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide is its specificity for HDAC enzymes, which allows for a more targeted approach to cancer treatment. However, 1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide also has limitations for lab experiments, including its low solubility in water, which can make it difficult to administer in vivo. 1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide has also been shown to have off-target effects on other enzymes, which can lead to unwanted side effects.
Orientations Futures
There are many potential future directions for the study of 1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used in combination with other chemotherapeutic agents. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide treatment. Finally, there is a need for more research on the long-term effects of 1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide treatment, particularly in terms of its potential to induce epigenetic changes that could have unintended consequences.
Applications De Recherche Scientifique
1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of hematological malignancies and solid tumors. It has also shown promise in the treatment of other diseases such as HIV, sickle cell anemia, and Alzheimer's disease. 1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and to enhance the anti-tumor activity of other chemotherapeutic agents.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-23-12-11-20-13-14(7-8-16(20)21)17(22)19-10-4-6-15-5-2-3-9-18-15/h2-3,5,9,14H,4,6-8,10-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLFMWCFSQVHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CCC1=O)C(=O)NCCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-({2-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B3808289.png)
![N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3808296.png)
![N,N-diethyl-3-{[(tetrahydro-3-furanylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B3808299.png)
![(1S,5R)-3-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B3808322.png)
![(1S*,6R*)-3-[(3,5-dichlorobenzyl)sulfonyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B3808326.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3808341.png)
![N~2~-{[1-(2-methoxyethyl)piperidin-3-yl]methyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B3808358.png)
![(4-{5-fluoro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile](/img/structure/B3808360.png)
![3-(benzyloxy)-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B3808361.png)
![methyl 4-{3-[ethyl(4-pyridinylmethyl)amino]-1-piperidinyl}-4-oxobutanoate](/img/structure/B3808366.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B3808374.png)
![(3S*,4S*)-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxyphenyl)piperidin-3-ol](/img/structure/B3808375.png)

![1-(3-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B3808386.png)